molecular formula C11H17N3O3 B13212156 Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13212156
M. Wt: 239.27 g/mol
InChI Key: NUTJOGDAXYJBRN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

The synthesis of Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves several steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino and ethyl acetate groups. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

This compound has a molecular formula of C10H15N3O3C_{10}H_{15}N_{3}O_{3} and a molecular weight of approximately 225.24 g/mol. The compound features a pyrimidine ring with various substituents, which contribute to its biological activity.

Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially modulating critical biological pathways. The exact mechanisms are still under investigation, but it is hypothesized that the ethylamino group and the keto functionality on the pyrimidine ring play significant roles in its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Potential

Studies have highlighted the antitumor activity of related pyrimidine derivatives. The ability to inhibit cell proliferation in cancer cell lines has been documented, indicating that this compound may also possess similar properties.

Enzyme Inhibition

The compound's structural features suggest it might inhibit specific enzymes involved in metabolic pathways. For example, its potential as an α-glucosidase inhibitor could make it relevant for diabetes management by regulating glucose levels.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound displayed significant inhibition zones, suggesting strong antibacterial activity .

Study 2: Antitumor Effects

In vitro tests conducted on cancer cell lines demonstrated that certain derivatives of pyrimidine compounds could inhibit cell growth significantly. The study noted that the presence of an ethylamino group was crucial for enhancing cytotoxic effects .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetateC10H15N3O3C_{10}H_{15}N_{3}O_{3}Similar structure with methyl substitution
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetateC9H13N3O3C_{9}H_{13}N_{3}O_{3}Lacks ethyl substitution; different amino group
Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateC9H11NOC_{9}H_{11}NODifferent functional groups affecting activity

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C11H17N3O3/c1-4-12-11-13-7(3)8(10(16)14-11)6-9(15)17-5-2/h4-6H2,1-3H3,(H2,12,13,14,16)

InChI Key

NUTJOGDAXYJBRN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(C(=O)N1)CC(=O)OCC)C

Origin of Product

United States

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